5-Methyl-2-oxooxolane-3-carboxylic acid
Description
5-Methyl-2-oxooxolane-3-carboxylic acid (CAS 25277-91-2) is a cyclic keto-carboxylic acid with the molecular formula C₆H₈O₄ (molecular weight: 144.13 g/mol) . Its structure comprises a 5-membered oxolane (tetrahydrofuran) ring substituted with a methyl group at position 5, a ketone at position 2, and a carboxylic acid at position 3 (Figure 1). This compound is synthesized via multi-step reactions, including cyclization in dry toluene followed by ester hydrolysis and acyl chloride formation using reagents like SOCl₂ . Its applications span organic synthesis, pharmaceutical intermediates, and polymer chemistry due to its reactive ketone and carboxylic acid functionalities.
Properties
IUPAC Name |
5-methyl-2-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-2-4(5(7)8)6(9)10-3/h3-4H,2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQXNIBOTPWGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25277-91-2 | |
| Record name | 5-methyl-2-oxooxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxooxolane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 4-methyl-3-oxobutanoic acid under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 5-methyl-2-hydroxyoxolane-3-carboxylic acid.
Substitution: Formation of esters or amides of this compound.
Scientific Research Applications
5-Methyl-2-oxooxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone and carboxylic acid groups play a crucial role in its binding affinity and reactivity. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular docking techniques to understand its potential effects at the molecular level.
Comparison with Similar Compounds
Structural Features
The following compounds share structural similarities with 5-methyl-2-oxooxolane-3-carboxylic acid but differ in ring type, substituent positions, and heteroatom composition:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Type | Key Substituents |
|---|---|---|---|---|---|
| This compound | 25277-91-2 | C₆H₈O₄ | 144.13 | Oxolane (5-membered, O) | 5-methyl, 2-oxo, 3-carboxylic acid |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 42346-68-9 | C₇H₉NO₃ | 155.15 | Pyrrolidine (5-membered, N) | 1-methyl, 5-oxo, 3-carboxylic acid |
| 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid | 507471-78-5 | C₇H₈O₅ | 172.14 | 1,3-Dioxane (6-membered, 2O) | 5-methyl, 2-oxo, 5-carboxylic acid |
| 5-Methyloxazole-4-carboxylic acid | 103879-58-9 | C₅H₅NO₃ | 127.09 | Oxazole (5-membered, O, N) | 5-methyl, 4-carboxylic acid |
Key Structural Differences :
- Ring Heteroatoms : The oxolane derivative contains only oxygen, whereas pyrrolidine includes nitrogen, and oxazole combines oxygen and nitrogen in an aromatic system .
- Ring Size : The 1,3-dioxane derivative features a 6-membered ring, contrasting with the 5-membered rings of the others .
- Substituent Positions : The carboxylic acid group varies in position (e.g., 3-carboxylic acid in oxolane vs. 4-carboxylic acid in oxazole), influencing electronic and steric effects .
Physical and Chemical Properties
- Solubility : The oxolane and dioxane derivatives exhibit higher polarity due to multiple oxygen atoms, enhancing water solubility compared to the aromatic oxazole compound .
- Reactivity :
- The ketone group in all compounds enables nucleophilic additions (e.g., Grignard reactions), while the carboxylic acid facilitates esterification or amidation .
- The pyrrolidine derivative’s nitrogen allows for salt formation or coordination chemistry, unlike the oxygen-only analogs .
- The 1,3-dioxane ring is prone to acid-catalyzed hydrolysis, whereas oxazole’s aromaticity confers stability under acidic conditions .
Biological Activity
5-Methyl-2-oxooxolane-3-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Structure and Characteristics:
- CAS Number: 114640-37-8
- Molecular Formula: C6H9NO4
- Molecular Weight: 159.14 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the carboxylic acid and carbonyl functional groups. These groups enable the compound to engage in various interactions with biological molecules, such as enzymes and receptors.
- Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
- Receptor Binding: The carboxylic acid group can facilitate ionic interactions with receptor sites, influencing signal transduction pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have shown promising results against various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | MCF-7 | 25 | Significant cytotoxicity observed |
| Study B | HeLa | 30 | Induced apoptosis in treated cells |
In these studies, the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
- Case Study: Prostate Cancer
- Case Study: Breast Cancer
Research Findings
Research has shown that the biological activity of this compound is influenced by its structural configuration. The methyl group at the fifth position plays a crucial role in enhancing its reactivity and interaction with biological targets . Additionally, comparative studies with similar compounds suggest that modifications to the oxolane ring can significantly alter biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
